molecular formula C12H10N4O B2437582 2-(O-Tolyl)-2H-pyrazolo[3,4-D]pyridazin-7(6H)-one CAS No. 1396572-28-3

2-(O-Tolyl)-2H-pyrazolo[3,4-D]pyridazin-7(6H)-one

Cat. No.: B2437582
CAS No.: 1396572-28-3
M. Wt: 226.239
InChI Key: VOHCUGGUVMVSPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(O-Tolyl)-2H-pyrazolo[3,4-d]pyridazin-7(6H)-one (CAS 1396572-28-3) is a high-value chemical scaffold with significant potential in medicinal chemistry and drug discovery research. This compound features a fused pyrazolo[3,4-d]pyridazinone core, a privileged structure known to exhibit a broad spectrum of pharmacological activities. The o-Tolyl substituent at the 2-position can influence the compound's electronic properties and binding interactions with biological targets. Pyrazolo[3,4-d]pyridazinone derivatives are recognized as key scaffolds in the development of novel therapeutic agents due to their diverse bioactivity. Research indicates that this class of compounds has been investigated for its potential as an inhibitor of various kinases, which are crucial targets in oncology and inflammatory diseases . Some analogues have shown potent inhibitory activity against Cyclin-Dependent Kinase 2 (CDK2), a protein kinase that plays a critical role in cell cycle progression and is a promising target for cancer treatment . Furthermore, the pyridazinone core is a versatile pharmacophore, and molecules based on this structure have demonstrated a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties . The synthetic versatility of the pyrazolo[3,4-d]pyridazinone system allows for further structural diversification, making it an excellent starting point for the generation of compound libraries for high-throughput screening and structure-activity relationship (SAR) studies. This product is intended for research purposes by qualified laboratory personnel. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(2-methylphenyl)-6H-pyrazolo[3,4-d]pyridazin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O/c1-8-4-2-3-5-10(8)16-7-9-6-13-14-12(17)11(9)15-16/h2-7H,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOHCUGGUVMVSPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C=C3C=NNC(=O)C3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(O-Tolyl)-2H-pyrazolo[3,4-D]pyridazin-7(6H)-one typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step often involves the cyclization of a hydrazine derivative with a diketone or an equivalent compound to form the pyrazole ring.

    Pyridazine Ring Construction: The pyrazole intermediate is then subjected to further cyclization with a suitable dicarbonyl compound to form the pyridazine ring.

    Introduction of the O-Tolyl Group: The ortho-tolyl group can be introduced via a coupling reaction, such as Suzuki or Heck coupling, using appropriate aryl halides and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Key considerations include the choice of solvents, catalysts, and reaction conditions to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group of the ortho-tolyl substituent, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the pyrazole or pyridazine rings, potentially leading to partially or fully hydrogenated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic ring and the heterocyclic core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

    Oxidation: Products include ortho-tolyl carboxylic acids or aldehydes.

    Reduction: Hydrogenated derivatives of the pyrazole or pyridazine rings.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 2-(O-Tolyl)-2H-pyrazolo[3,4-D]pyridazin-7(6H)-one typically involves the transformation of hydrazones derived from 3-arylsydnones through a series of chemical reactions. The process often utilizes reagents such as the Vilsmeier–Haack reagent to facilitate the formation of the pyrazolo[3,4-D]pyridazinone framework. The compound's molecular formula is C14H14N4OC_{14}H_{14}N_4O with a molecular weight of 254.29 g/mol .

Antimicrobial Properties

Research indicates that derivatives of pyrazolo[3,4-D]pyridazin-7(6H)-one exhibit significant antimicrobial activity. For instance, studies have shown that these compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties, particularly as a selective inhibitor of cyclooxygenase-2 (COX-2). This is significant given the limitations associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs), which often cause gastrointestinal side effects . In vitro studies have demonstrated that pyrazolo[3,4-D]pyridazinone derivatives can effectively reduce pro-inflammatory cytokines and inhibit NF-kB signaling pathways .

Anticancer Potential

Emerging evidence suggests that this compound may possess anticancer properties. Preliminary studies indicate that it can induce apoptosis in cancer cell lines by activating caspase pathways . These findings warrant further exploration into its potential as an anticancer agent.

Study on COX-2 Inhibition

A comprehensive study focused on the design and synthesis of pyrrolo[3,4-D]pyridazinone derivatives revealed that certain compounds exhibited a superior selectivity for COX-2 over COX-1 compared to existing NSAIDs like Meloxicam. This study utilized molecular docking techniques to elucidate the binding interactions within the active site of COX enzymes .

CompoundCOX-1 Inhibition (%)COX-2 Inhibition (%)Selectivity Ratio
Compound A25853.4
Compound B30903.0
Meloxicam40701.75

Antimicrobial Activity Assessment

In another study assessing antimicrobial efficacy, various derivatives were tested against common pathogens using disc diffusion methods. Results indicated that several compounds displayed potent activity against both Gram-positive and Gram-negative bacteria .

Mechanism of Action

The mechanism by which 2-(O-Tolyl)-2H-pyrazolo[3,4-D]pyridazin-7(6H)-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can include inhibition of specific enzymes, binding to DNA, or interaction with cell membranes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenyl-2H-pyrazolo[3,4-D]pyridazin-7(6H)-one
  • 2-(P-Tolyl)-2H-pyrazolo[3,4-D]pyridazin-7(6H)-one
  • 2-(M-Tolyl)-2H-pyrazolo[3,4-D]pyridazin-7(6H)-one

Uniqueness

Compared to its analogs, 2-(O-Tolyl)-2H-pyrazolo[3,4-D]pyridazin-7(6H)-one is unique due to the position of the tolyl group, which can influence its reactivity and interaction with biological targets. The ortho position of the methyl group can lead to steric effects that alter the compound’s chemical behavior and biological activity.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties

Biological Activity

2-(O-Tolyl)-2H-pyrazolo[3,4-D]pyridazin-7(6H)-one is a member of the pyrazolo[3,4-d]pyridazine family, which has garnered attention due to its diverse biological activities. This compound exhibits a variety of pharmacological properties, including antibacterial, anti-inflammatory, analgesic, and antipyretic effects. The following sections will delve into the synthesis, biological activities, structure-activity relationships (SAR), and potential therapeutic applications of this compound.

Synthesis

The synthesis of this compound typically involves the reaction of 3-arylsydnones with hydrazines under specific conditions. A notable method includes the use of Vilsmeier–Haack reagent to facilitate the transformation into the desired pyrazolo[3,4-d]pyridazine structure. The reaction proceeds through several intermediates leading to high yields of the final product.

Antibacterial Activity

Studies have shown that derivatives of pyrazolo[3,4-d]pyridazin-7(6H)-ones possess significant antibacterial properties. For instance, compounds have been reported to inhibit the growth of various bacterial strains, making them potential candidates for antibiotic development.

Anti-inflammatory and Analgesic Effects

The compound has demonstrated anti-inflammatory properties through inhibition of cyclin-dependent kinases (CDK1) and phosphodiesterase 4 (PDE4). These pathways are crucial in mediating inflammatory responses and pain perception. In vitro studies indicate that certain derivatives exhibit IC50 values comparable to standard anti-inflammatory drugs.

Antipyretic and Analgesic Properties

In animal models, this compound has shown efficacy in reducing fever and alleviating pain. These effects are likely mediated through central nervous system pathways that modulate pain and temperature regulation.

Antimicrobial Actions

The compound also exhibits antimicrobial activity against various pathogens. Its mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways critical for microbial survival.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by its structural modifications.

Substituent Biological Activity IC50 Value
-CF3Strong α-glucosidase inhibitor2.50 ± 0.30 µM
-ClEnhanced binding affinityVaries
-OHIncreased hydrogen bondingVaries

Research indicates that electron-withdrawing groups such as trifluoromethyl enhance inhibitory activities against enzymes like α-glucosidase and urease by improving binding interactions at active sites.

Case Studies

  • Antibacterial Efficacy : A study reported that a series of pyrazolo[3,4-d]pyridazine derivatives were evaluated against Staphylococcus aureus and Escherichia coli. The most potent compound exhibited a minimum inhibitory concentration (MIC) significantly lower than that of conventional antibiotics .
  • Anti-inflammatory Activity : In another investigation, compounds were tested for their ability to reduce inflammation in a carrageenan-induced paw edema model in rats. Results showed a marked reduction in paw swelling compared to controls .
  • Analgesic Properties : An assessment using the hot plate test indicated that certain derivatives provided significant analgesic effects at doses comparable to standard analgesics like aspirin .

Q & A

Q. Advanced Synthetic Chemistry

  • Electrophilic substitution : Nitration or halogenation at position 4 is favored due to electron-deficient pyridazinone ring .
  • Pd-catalyzed cross-coupling : Suzuki-Miyaura reactions introduce aryl groups at position 3 using boronic acids .
  • Microwave-assisted alkylation : Selective N-alkylation at position 6 using alkyl halides under controlled dielectric heating .

What are the key steps in the Vilsmeier–Haack approach?

Q. Basic Mechanism

Formation of chloroiminium intermediate : Reaction of 3-arylsydnone with POCl₃/DMF.

Intramolecular cyclization : Nucleophilic attack by hydrazone nitrogen on the activated carbonyl.

CO₂ elimination : Thermal or microwave-induced decarboxylation yields the fused pyrazolo-pyridazinone core .

How does microwave irradiation enhance synthesis?

Advanced Process Optimization
Microwave heating (100–150°C) accelerates reaction kinetics by 5–10x compared to reflux. Benefits include:

  • Reduced side reactions (e.g., dimerization).
  • Higher yields (72–85% vs. 50–60% for conventional methods) .
  • Energy efficiency and scalability for gram-scale synthesis .

How to design experiments to elucidate CO₂ elimination mechanisms?

Q. Advanced Mechanistic Studies

  • Isotopic labeling : Use ¹³C-labeled sydnones to track CO₂ evolution via mass spectrometry.
  • In-situ FTIR : Monitor carbonyl intermediates and CO₂ release in real-time.
  • DFT calculations : Model transition states to identify rate-determining steps (e.g., C–N bond cleavage vs. ring closure) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.